molecular formula C9H9BrO2 B1601732 [2-(Bromomethyl)phenyl]acetic acid CAS No. 13737-35-4

[2-(Bromomethyl)phenyl]acetic acid

Cat. No. B1601732
CAS RN: 13737-35-4
M. Wt: 229.07 g/mol
InChI Key: OWUUOJBKIIEHTJ-UHFFFAOYSA-N
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Description

“[2-(Bromomethyl)phenyl]acetic acid” is a chemical compound with the CAS Number: 118647-53-3 . It has a molecular weight of 229.07 . It is a solid substance under normal conditions .


Molecular Structure Analysis

The molecular formula of “this compound” is C9H9BrO2 . The exact structure can be found in chemical databases such as ChemSpider .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” were not found in the retrieved papers, benzylic bromination reactions have been reported in the literature . These reactions typically involve the generation of bromine radicals.


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a boiling point of 341.1±22.0°C at 760 mmHg . The flash point is 160.1°C .

Scientific Research Applications

Metabolic Pathways and Biological Interactions

[2-(Bromomethyl)phenyl]acetic acid and its derivatives have been studied for their involvement in various metabolic pathways and biological interactions:

  • Metabolic Pathway Elucidation : The metabolism of ring-substituted psychoactive phenethylamines like 4-bromo-2,5-dimethoxyphenethylamine (2C-B) has been studied in rats. Compounds similar to this compound were identified as metabolites, revealing important insights into the metabolic pathways operative in rats. These pathways lead to different metabolites, indicating the complexity and diversity of metabolic processes involving bromophenyl derivatives (Kanamori et al., 2002).

  • Pharmacological Effects of Derivatives : Pyrazolyl-thiazole derivatives, including compounds similar to this compound, have been studied for their pharmacological effects in mice. The study indicates that specific structural features in these compounds are crucial for their antinociceptive activity, which can lead to the development of new pain-relief medications (Prokopp et al., 2006).

  • Anticonvulsant Properties : Schiff bases of isatin derivatives with structural similarities to this compound have been synthesized and demonstrated anticonvulsant activities. These compounds have shown promising results compared to standard drugs, indicating potential for further drug development (Verma et al., 2004).

Ecological and Agricultural Applications

Compounds structurally related to this compound have also found applications in ecological and agricultural settings:

  • Pest Control : The interaction between acetic acid and phenylacetaldehyde, compounds related to this compound, has been studied as a potential lure for trapping pest species of moths. These findings are significant for developing pest management strategies (Landolt et al., 2013).

  • Anticoccidial Effects : Acetic acid, part of the structural framework of this compound, has been evaluated for its anticoccidial effects in broiler chickens, showcasing its potential as an alternative to chemotherapeutic drugs for controlling coccidiosis in poultry (Abbas et al., 2011).

  • Larvicidal and Ovicidal Activities : Phenyl acetic acid, a compound related to this compound, has shown larvicidal and ovicidal activities against mosquito species, indicating its potential application in vector control programs (Reegan et al., 2021).

Safety and Hazards

“[2-(Bromomethyl)phenyl]acetic acid” is classified as dangerous according to the GHS05 and GHS07 pictograms . It can cause harm if inhaled and can cause skin and eye irritation . It may also cause respiratory irritation .

properties

IUPAC Name

2-[2-(bromomethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c10-6-8-4-2-1-3-7(8)5-9(11)12/h1-4H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWUUOJBKIIEHTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90512384
Record name [2-(Bromomethyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90512384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13737-35-4
Record name [2-(Bromomethyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90512384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 97.0 g (0.646 mol) o-tolylacetic acid in 1.75 L carbon tetrachloride was added 115.0 g (0.646 mol) N-bromosuccinimide and 3.4 g (0.021 mol) 2,2′-azobisisobutyronitrile. The mixture was heated at reflux under a nitrogen atmosphere for 4 h. After the mixture was cooled to 0-5° C. for 30 min, the solids were removed by filtration and washed with a small portion of carbon tetrachloride. This solid was triturated with water (0.8 L), collected on a filter, and washed with 500 mL of water to give 2-bromomethylphenylacetic acid. The filtrate was concentrated to a volume of 150 ml, and the resulting slurry cooled to 0-5° C. for 30 min. A second batch of product was obtained.
Quantity
97 g
Type
reactant
Reaction Step One
Quantity
115 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
1.75 L
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

3-Isochromanone (30 g), Mann, F. G. and Stewart, F. H., Journal of the Chemical Society 2819 (1954) is added with swirling to 150 ml of hydrobromic acid (48%) at 80° C. The resulting mixture is then heated on a steam bath with occasional swirling for 10 min and thereafter poured into a mixture of crushed ice and water (750 g). The resulting mixture is then extracted with ethyl acetate and the ethyl acetate extracts washed with a mixture of water and brine (1:1) and dried over magnesium sulfate. Concentration under reduced pressure yields a residue of crude o-(bromomethyl)phenylacetic acid. (Crystallization of the crude product from methylene chloride yields a product with melting point 130°-131° C. and a C:H ratio of 46.90:4.09). The crude o-(bromomethyl)phenylacetic acid, 400 ml of benzene and 38 g of triphenylphosphine is stirred at 80° C. for 5 hr and cooled and filtered to yield 57 g of title product, melting point 248°-249° C. The C:H:Br:P ratio is 66.22:4.94:16.16:6.49.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
Quantity
750 g
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of isochroman-3-one (1.5 g, 10 mmol) in 30% HBr in acetic acid (13 mL) was stirred at room temperature for 2 h, and 70° C. for 1 h. The reaction mixture was cooled to room temperature, and poured into ice-water. The precipitate was collected to afford (2-bromomethylphenyl)acetic acid as an off-white solid (2.15 g, 93%): 1H NMR (300 MHz, DMSO-d6) δ 7.45-7.23 (m, 4H), 4.73 (s, 2H), 3.73 (s, 2H).
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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